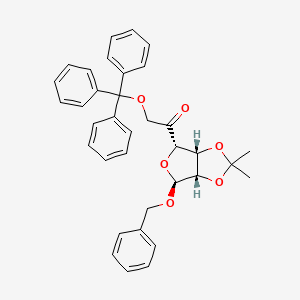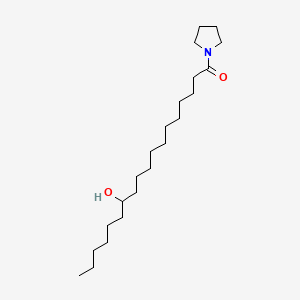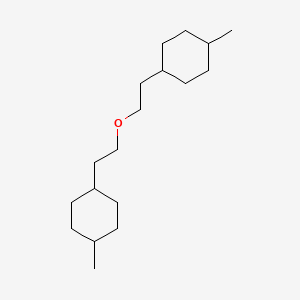
Benzene, 2-chloro-1,4-bis(1-methylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,4-bis(1-methylethoxy)benzene is an organic compound with the molecular formula C12H17ClO2. It is a derivative of benzene, where two hydrogen atoms on the benzene ring are substituted with a chlorine atom and two 1-methylethoxy groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-bis(1-methylethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dihydroxybenzene (hydroquinone).
Etherification: Hydroquinone undergoes etherification with isopropyl bromide in the presence of a base such as potassium carbonate to form 1,4-bis(1-methylethoxy)benzene.
Chlorination: The final step involves the chlorination of 1,4-bis(1-methylethoxy)benzene using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-1,4-bis(1-methylethoxy)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,4-bis(1-methylethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylethoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dechlorinated or hydrogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,4-bis(1-methylethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,4-bis(1-methylethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and methylethoxy groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichlorobenzene: Similar structure but with two chlorine atoms instead of methylethoxy groups.
1,4-Diethoxybenzene: Similar structure but with ethoxy groups instead of methylethoxy groups.
2-Chloro-1,4-dimethoxybenzene: Similar structure but with methoxy groups instead of methylethoxy groups.
Uniqueness
2-Chloro-1,4-bis(1-methylethoxy)benzene is unique due to the presence of both a chlorine atom and two bulky methylethoxy groups, which confer distinct chemical reactivity and physical properties. This combination allows for specific interactions and applications that are not possible with simpler benzene derivatives.
Eigenschaften
CAS-Nummer |
61886-39-3 |
|---|---|
Molekularformel |
C12H17ClO2 |
Molekulargewicht |
228.71 g/mol |
IUPAC-Name |
2-chloro-1,4-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H17ClO2/c1-8(2)14-10-5-6-12(11(13)7-10)15-9(3)4/h5-9H,1-4H3 |
InChI-Schlüssel |
KHJPWDHXQSXQRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1)OC(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)


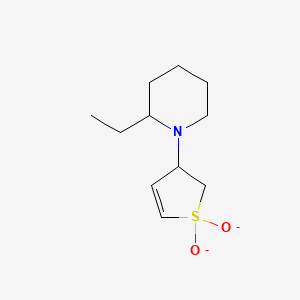
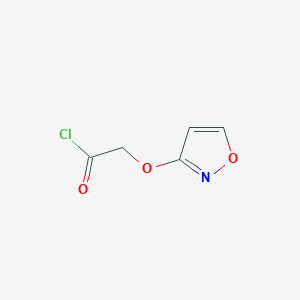

![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
methanone](/img/structure/B13809100.png)


